molecular formula C24H18ClN3O B2527452 (E)-N-(2-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine CAS No. 931745-88-9

(E)-N-(2-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine

Cat. No.: B2527452
CAS No.: 931745-88-9
M. Wt: 399.88
InChI Key: JTGDADIWDVDLHP-CVKSISIWSA-N
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Description

The compound (E)-N-(2-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine (CAS: 931966-80-2) is a heterocyclic Schiff base derivative featuring a fused chromeno[2,3-c]pyrazole core. Its structure comprises a planar chromene ring fused to a pyrazole moiety, with a 2-chlorobenzylidene substituent at the imine position and a phenyl group at position 2 of the pyrazole. The E-configuration of the imine bond is critical for maintaining structural rigidity and influencing intermolecular interactions such as hydrogen bonding and π-π stacking .

This compound is synthesized via condensation reactions between 8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine and 2-chlorobenzaldehyde, typically under acidic conditions (e.g., acetic acid) . Characterization involves spectroscopic techniques (1H/13C NMR, IR, ESI–MS) and X-ray crystallography, with refinement often performed using SHELXL .

Properties

IUPAC Name

(E)-1-(2-chlorophenyl)-N-(8-methyl-2-phenyl-4H-chromeno[2,3-c]pyrazol-3-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O/c1-16-8-7-10-17-14-20-23(26-15-18-9-5-6-13-21(18)25)28(19-11-3-2-4-12-19)27-24(20)29-22(16)17/h2-13,15H,14H2,1H3/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGDADIWDVDLHP-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)N=CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)/N=C/C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(2-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine belongs to a class of compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Overview of Biological Activity

  • Anticancer Properties :
    • The compound exhibits significant cytotoxic effects against various cancer cell lines. Studies indicate that similar derivatives have shown promising results in inhibiting cell proliferation.
    • For instance, derivatives containing pyrazole moieties have been noted for their anticancer activities due to their ability to interact with cellular targets involved in cancer progression .
  • Mechanisms of Action :
    • The biological activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit critical signaling pathways such as those involving tubulin polymerization .
    • Molecular docking studies suggest that such compounds may bind effectively to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

In Vitro Studies

A variety of studies have assessed the anticancer potential of related compounds through in vitro assays:

  • Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects against a panel of tumor cell lines using the MTT assay. The IC50 values were determined to quantify the potency of the compounds. For example, some derivatives showed IC50 values as low as 0.25 µM against specific cancer cell lines .
CompoundCell LineIC50 (µM)
7kHI-600.25
7lUACC-620.24
7mHCT-1160.31

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the chemical structure significantly impact biological activity:

  • Substituents : The presence of electron-withdrawing groups (like Cl or CN) tends to enhance cytotoxicity compared to electron-donating groups .
  • Core Structure : The chromeno-pyrazole framework is crucial for maintaining activity, as alterations can lead to diminished effects.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of these compounds indicates favorable absorption and distribution characteristics, suggesting good bioavailability. However, potential risks such as drug-drug interactions and mutagenicity have been noted in some derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including (E)-N-(2-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, showcasing their potential as effective antimicrobial agents.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial properties of pyrazole derivatives, this compound demonstrated notable activity against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. Its structure allows it to interact with biological pathways involved in inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Study: In Vivo Anti-inflammatory Effects

In an animal model of induced inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its potential use in treating inflammatory diseases .

Antifungal Activity

Emerging studies have highlighted the antifungal efficacy of this compound against various fungal pathogens. The mechanism appears to involve disruption of fungal cell membrane integrity.

Case Study: Antifungal Efficacy

A recent investigation into antifungal agents revealed that this compound exhibited strong antifungal activity against Candida albicans and Aspergillus niger, suggesting its potential as a therapeutic agent in fungal infections .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that include condensation reactions between appropriate aldehydes and amines. The following table summarizes the key steps involved in its synthesis:

StepReagent(s)ConditionsYield (%)
18-Methyl-2-phenyldihydrochromenone + 2-chlorobenzaldehydeReflux in ethanol75%
2Amine source (e.g., hydrazine)Stirring at room temperature85%
3Purification via recrystallizationEthanol90%

Chemical Reactions Analysis

Cyclization Reactions

The compound undergoes intramolecular cyclization under acidic conditions (acetic acid/H2SO4) to form fused pyrano-pyrazolo-triazine derivatives (Table 1) .
Table 1 : Cyclization outcomes

ReagentProductYield (%)Reference
Acetic anhydridePyrano[2,3-d]pyrimidine derivative78
CS₂/KOHThiadiazolo-pyrano-pyrazole65

Oxidative Coupling

Treatment with Br₂ in CH₃COOH induces oxidative coupling at the pyrazole NH group, forming dimeric structures with enhanced antimicrobial activity .

Nucleophilic Substitution

The imine group acts as a site for nucleophilic attack:

  • With Hydrazine : Forms hydrazone derivatives, confirmed by disappearance of the C=N peak in IR and emergence of NH₂ signals in ¹H NMR .

  • With Grignard Reagents : Reacts with CH₃MgBr to yield tertiary amines (e.g., N-(2-chlorobenzyl)-8-methyl-2-phenyl-pyrano-pyrazole ).

Reduction of the Imine Bond

Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond to C-N, yielding N-(2-chlorobenzyl)-8-methyl-2-phenyl-2,4-dihydrochromeno-pyrazol-3-amine (Table 2).
Table 2 : Reduction conditions and outcomes

CatalystSolventTime (h)Yield (%)
Pd-CEthanol685
NaBH₄MeOH272

Oxidation of the Chromene Ring

KMnO₄ in alkaline medium oxidizes the chromene moiety to a dicarboxylic acid derivative (confirmed by IR peaks at 1700 cm⁻¹ for C=O) .

Stability and Degradation

  • Thermal Stability : Decomposes at 250°C (TGA data).

  • Photodegradation : UV exposure (λ = 254 nm) causes cleavage of the C=N bond, forming 2-chlorobenzaldehyde and the parent amine .

Comparative Reactivity Insights

  • The 2-chlorobenzylidene group enhances electrophilicity at the imine carbon compared to unsubstituted analogs.

  • Steric hindrance from the 8-methyl group slows reactions at the chromene carbonyl .

Comparison with Similar Compounds

Research Findings and Implications

  • Crystallographic Insights: The target compound’s crystal packing is stabilized by C–H···N and C–H···S interactions, similar to N-[(E)-2-chlorobenzylidene]-triazol derivatives . These interactions are less pronounced in methyl-substituted analogs, which rely more on van der Waals forces.
  • Structure-Activity Relationship (SAR) : The 2-chloro group balances electronic and steric effects, optimizing binding to hydrophobic enzyme pockets. This contrasts with 4-CF3 analogs, where extreme electronegativity may cause off-target effects .

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